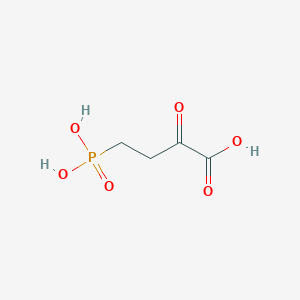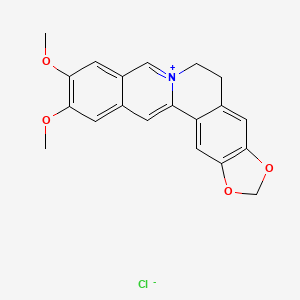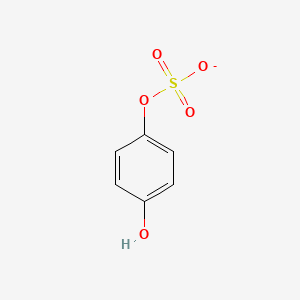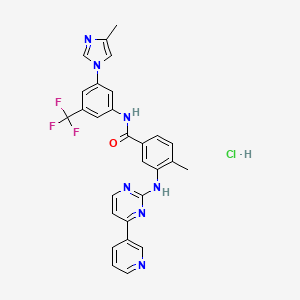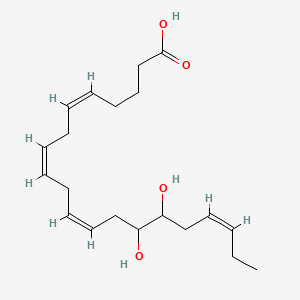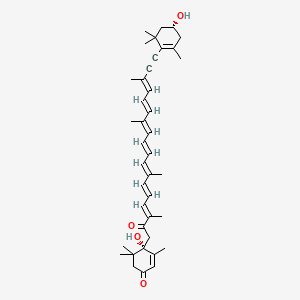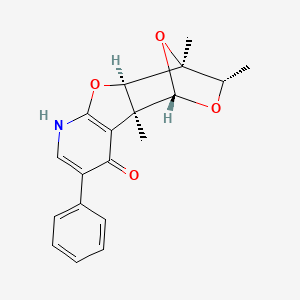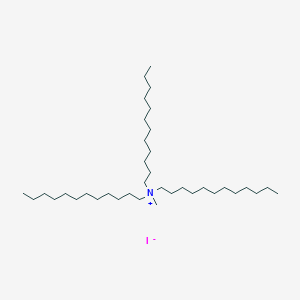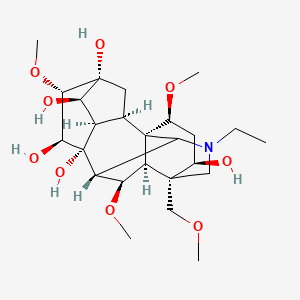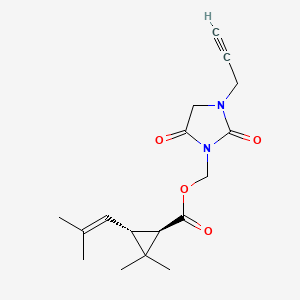
(1R)-trans-imiprothrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-trans-imiprothrin is a cyclopropanecarboxylate ester and a terminal acetylenic compound. It derives from a (+)-trans-chrysanthemic acid.
Applications De Recherche Scientifique
Metabolism and Adsorption in Soil
Imiprothrin, including its trans isomer, undergoes rapid degradation in soil, showing significantly shorter half-lives compared to its cis isomer. The primary metabolic pathway involves ester cleavage followed by the elimination of a hydroxylmethyl group. The soil adsorption coefficients of the trans isomer are lower relative to other pyrethroids, attributed to its hydrophilic character. This property suggests a low likelihood of groundwater contamination due to imiprothrin's rapid degradation in soil (Suzuki, Yoshimura, & Katagi, 2007).
Detoxification Gene Expression and Induced Damage in Mammals
A study on rats exposed to imiprothrin showed significant increases in lipid peroxidation and changes in oxidative stress biomarkers. This exposure led to alterations in liver and kidney biomarkers, histopathological changes, and DNA damage, suggesting a potential for genotoxicity and organ toxicity. The research highlights the need for further studies on the mechanisms underlying imiprothrin-induced toxicity in mammals (Mohafrash, Hassan, El-shaer, & Mossa, 2021).
Lack of Carcinogenicity in Mice
Propriétés
Numéro CAS |
70062-52-1 |
|---|---|
Formule moléculaire |
C17H22N2O4 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(2,5-dioxo-3-prop-2-ynylimidazolidin-1-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-6-7-18-9-13(20)19(16(18)22)10-23-15(21)14-12(8-11(2)3)17(14,4)5/h1,8,12,14H,7,9-10H2,2-5H3/t12-,14+/m1/s1 |
Clé InChI |
VPRAQYXPZIFIOH-OCCSQVGLSA-N |
SMILES isomérique |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCN2C(=O)CN(C2=O)CC#C)C |
SMILES |
CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)CN(C2=O)CC#C)C |
SMILES canonique |
CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)CN(C2=O)CC#C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



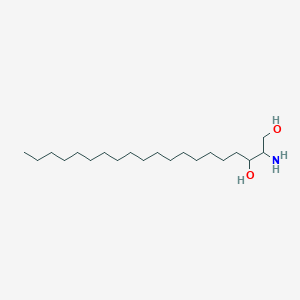
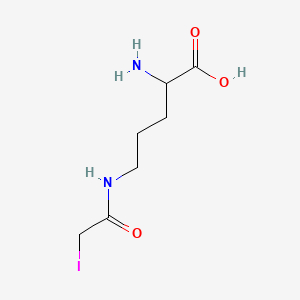
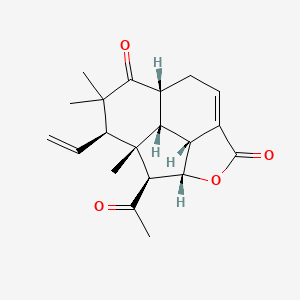
![(1S,4aR,5S,8aR)-5-[(3R)-5-hydroxy-3-methylpentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B1258787.png)
![N-[2-[[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]quinoline-3-carboxamide](/img/structure/B1258789.png)
